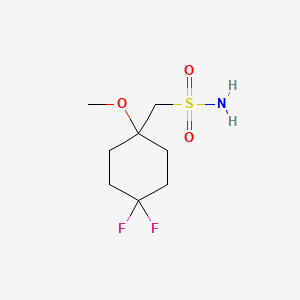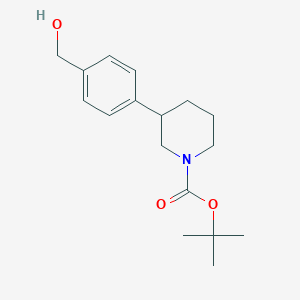
2-Azido-4-fluoro-1-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by the presence of azido, fluoro, and iodo functional groups attached to a benzene ring, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of 4-fluoroaniline followed by a Sandmeyer reaction to introduce the azido group . The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido group.
Industrial Production Methods
While specific industrial production methods for 2-Azido-4-fluoro-1-iodobenzene are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-Azido-4-fluoro-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The iodo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Palladium Catalysts: Employed in cross-coupling reactions.
Reducing Agents: Such as hydrogen gas or lithium aluminum hydride for reduction reactions.
Major Products
Substituted Benzene Derivatives: Formed through substitution reactions.
Coupled Products: Resulting from cross-coupling reactions.
Aminated Products: Obtained from the reduction of the azido group.
科学的研究の応用
2-Azido-4-fluoro-1-iodobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in radiochemistry for the preparation of radiolabeled compounds.
Biology: Employed in the study of biological systems through bioorthogonal chemistry, where it can be used to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Azido-4-fluoro-1-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group can undergo click chemistry reactions, while the iodo group can engage in cross-coupling reactions. These properties make it a valuable tool in synthetic chemistry and molecular biology .
類似化合物との比較
Similar Compounds
4-Fluoroiodobenzene: Similar structure but lacks the azido group.
2-Bromo-4-fluoro-1-iodobenzene: Contains a bromo group instead of an azido group.
1-Fluoro-4-iodobenzene: Another related compound used in similar applications.
Uniqueness
2-Azido-4-fluoro-1-iodobenzene is unique due to the combination of azido, fluoro, and iodo groups on a single benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
特性
分子式 |
C6H3FIN3 |
|---|---|
分子量 |
263.01 g/mol |
IUPAC名 |
2-azido-4-fluoro-1-iodobenzene |
InChI |
InChI=1S/C6H3FIN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |
InChIキー |
UOVARBIFFMRXBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)N=[N+]=[N-])I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


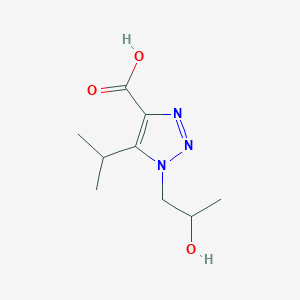
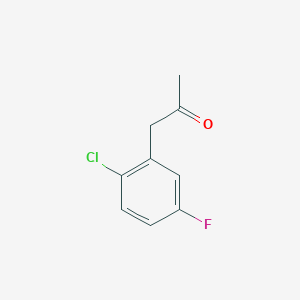
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylicacid](/img/structure/B13520581.png)

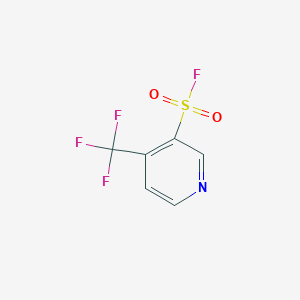
![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)

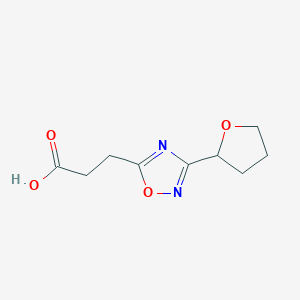

![1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13520616.png)
![(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520617.png)
